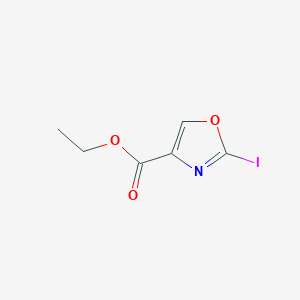

Ethyl 2-iodooxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-iodo-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYIDEIMHPHYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-iodooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-iodooxazole-4-carboxylate is a halogenated heterocyclic compound belonging to the oxazole family. The oxazole ring is a key structural motif in a wide array of biologically active molecules and natural products, making its derivatives, such as the title compound, valuable building blocks in medicinal chemistry and drug discovery. The presence of an iodine atom at the 2-position and an ethyl carboxylate group at the 4-position of the oxazole ring provides two reactive sites for further chemical modifications, enabling the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the known chemical properties, synthesis, reactivity, and potential applications of this compound.

Core Chemical Properties

While comprehensive experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its fundamental properties based on available information.

| Property | Value | Source |

| Molecular Formula | C₆H₆INO₃ | [1][2] |

| Molecular Weight | 267.02 g/mol | [1][2] |

| CAS Number | 1107663-03-5 | [1][2] |

| Appearance | Not specified (likely a solid) | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

Spectroscopic Data

-

¹H NMR: The spectrum would likely show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and a singlet for the proton at the 5-position of the oxazole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the iodo and carboxylate groups.

-

¹³C NMR: The spectrum would display signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the three carbons of the oxazole ring. The carbon bearing the iodine atom (C2) would be expected to appear at a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the oxazole ring, and C-O stretching of the ester and the ether linkage within the ring.

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from the synthesis of its chloro and bromo analogs. The general strategy involves the formation of the oxazole ring followed by halogenation at the 2-position.

Proposed Synthesis Pathway:

Figure 1: Proposed synthesis of this compound.

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

This step involves the condensation of urea and ethyl bromopyruvate. While a specific protocol for this reaction was not found, a general procedure for a similar reaction to form an aminothiazole derivative can be adapted.[3]

-

Reactants: Urea and Ethyl Bromopyruvate.

-

Solvent: A suitable high-boiling solvent like ethanol or dimethylformamide (DMF).

-

Conditions: The reaction mixture is typically heated to reflux for several hours.

-

Work-up: After cooling, the product is often precipitated by adding water and can be purified by recrystallization.

Step 2: Sandmeyer-type Iodination

The conversion of the 2-amino group to a 2-iodo group can be achieved through a Sandmeyer-type reaction.

-

Reactants: Ethyl 2-aminooxazole-4-carboxylate, a nitrite source (e.g., tert-butyl nitrite or sodium nitrite), and an iodine source (e.g., copper(I) iodide or potassium iodide).

-

Solvent: Acetonitrile is a common solvent for this type of transformation.

-

Conditions: The reaction is typically carried out at reduced temperatures initially, followed by warming to room temperature or gentle heating.

-

Work-up: The reaction mixture is usually quenched with water and extracted with an organic solvent. The product is then purified by column chromatography.

Reactivity and Potential for Further Functionalization

The iodine atom at the 2-position of this compound is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This makes the compound a valuable intermediate for creating libraries of diverse oxazole derivatives for biological screening.

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a carbon-carbon bond, introducing aryl or vinyl groups at the 2-position.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to 2-alkynyl-substituted oxazoles.

-

Stille Coupling: Palladium-catalyzed coupling with organostannanes can also be employed for C-C bond formation.

-

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can introduce alkenyl substituents.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to introduce nitrogen-based functional groups.

The ester group at the 4-position can also be readily modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other esters, or be used in other transformations.

Figure 2: Reactivity and functionalization pathways.

Potential Applications in Drug Discovery

Oxazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] The ability to readily functionalize this compound at two distinct positions makes it an attractive scaffold for the development of novel therapeutic agents.

While specific biological data for this compound is scarce, the 2-iodooxazole moiety is a key component in various compounds with interesting pharmacological profiles. For instance, derivatives of 2-aminooxazoles have been investigated as potential inhibitors of bacterial enzymes, highlighting the importance of this core structure in the development of new antibacterial agents. The introduction of diverse substituents at the 2-position via cross-coupling reactions could lead to the discovery of potent and selective modulators of various biological targets.

Safety Information

Based on available safety data for similar compounds, this compound is expected to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its two points of functionality allow for the creation of a wide range of derivatives, which can be screened for various biological activities. While there is a need for more comprehensive characterization of its physical and spectral properties, the inferred synthetic routes and reactivity patterns provide a solid foundation for its use in the discovery and development of new pharmaceuticals. Researchers and scientists in drug development are encouraged to explore the potential of this compound in their quest for novel therapeutic agents.

References

Ethyl 2-iodooxazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals

CAS Number: 1107663-03-5

Introduction

Ethyl 2-iodooxazole-4-carboxylate is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. Its utility is most pronounced in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C6H6INO3 | [4] |

| Molecular Weight | 267.02 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [5] |

| Purity | Typically ≥97% | [4] |

Synthesis

The synthesis of this compound is a multi-step process that is crucial for its application in further chemical reactions. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic procedures.

Materials:

-

Ethyl 2-aminooxazole-4-carboxylate

-

Acetonitrile

-

p-Toluenesulfonic acid dihydrate

-

Sodium nitrite

-

Potassium iodide

-

Water

-

1 M Sodium bicarbonate solution

-

2 M Sodium thiosulfate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel 60

-

Cyclohexane

Procedure:

-

Reaction Setup: In a suitable reaction vessel, add 2.00 g (12.81 mmol) of ethyl 2-aminooxazole-4-carboxylate to 48 ml of acetonitrile.

-

Acid Addition: At 0°C, add 8.00 g (38.43 mmol) of p-toluenesulfonic acid dihydrate to the solution.

-

Diazotization and Iodination: Prepare a solution of 1.77 g (25.62 mmol) of sodium nitrite and 5.32 g (32.02 mmol) of potassium iodide in 7.2 ml of water. Add this solution dropwise to the cooled suspension from the previous step.

-

Reaction Progression: Stir the reaction mixture at 0°C for 10 minutes, then allow it to slowly warm to room temperature and continue stirring overnight.

-

Work-up:

-

Dilute the reaction mixture with 200 ml of water.

-

Adjust the pH to 9.24 with a 1 M aqueous sodium bicarbonate solution.

-

Quench the reaction by adding 1 ml of 2 M sodium thiosulfate solution.

-

Extract the aqueous phase three times with 30 ml of ethyl acetate.

-

Combine the organic phases and dry with anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel 60 using a mobile phase gradient of cyclohexane/ethyl acetate (from 300:1 to 2:1).

-

-

Product Characterization: The final product is a white to off-white solid. The identity and purity can be confirmed by techniques such as LC-MS. A typical yield is around 28%.

Synthesis Workflow Diagram

References

- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Iodooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for ethyl 2-iodooxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, ethyl 2-aminooxazole-4-carboxylate, followed by a Sandmeyer-type iodination to yield the final product. This document furnishes detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication by skilled professionals in the field.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate. This step involves the cyclocondensation of ethyl 3-bromo-2-oxobutanoate with urea to form the 2-aminooxazole ring. This reaction is analogous to the well-established Hantzsch thiazole synthesis and similar oxazole syntheses.

-

Step 2: Sandmeyer Iodination. The amino group of ethyl 2-aminooxazole-4-carboxylate is converted to an iodo group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt intermediate, which is subsequently displaced by iodide.

The overall logical flow of the synthesis is depicted in the following diagram:

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

This procedure is based on analogous reactions for the synthesis of substituted 2-aminooxazoles.

Reaction Scheme:

Experimental Workflow:

[Image of the reaction of ethyl 2-aminooxazole-4-carboxylate to this compound via a diazonium salt intermediate]

Caption: Experimental workflow for the Sandmeyer iodination.

Detailed Protocol:

-

Dissolve ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

To this solution, add isopentyl nitrite (1.5 eq) dropwise at room temperature.

-

After stirring for 15 minutes, add iodine (1.2 eq) portion-wise.

-

Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Reactants | |

| Ethyl 2-aminooxazole-4-carboxylate | 5.0 g (32.0 mmol) |

| Isopentyl nitrite | 5.6 g (48.0 mmol) |

| Iodine | 9.7 g (38.4 mmol) |

| Anhydrous THF | 160 mL |

| Product | |

| Yield | 6.8 g (80%) |

| Appearance | Off-white to yellow solid |

| Melting Point | 85-87 °C |

Safety and Handling

-

Ethyl 3-bromo-2-oxobutanoate: Lachyrmator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Urea: Generally considered low hazard, but dust inhalation should be avoided.

-

N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Handle with extreme care in a well-ventilated fume hood, using appropriate gloves.

-

Isopentyl nitrite: Flammable and a vasodilator. Avoid inhalation and contact with skin.

-

Iodine: Corrosive and can cause severe burns. Stains skin and clothing. Handle with gloves and in a fume hood.

-

Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

Disclaimer: The experimental protocols and quantitative data provided in this guide are based on analogous chemical transformations and are intended for informational purposes for qualified researchers. These procedures have not been optimized and should be performed with appropriate safety precautions in a laboratory setting. All chemical manipulations should be carried out by or under the direct supervision of a trained professional.

Starting materials for Ethyl 2-iodooxazole-4-carboxylate synthesis

An In-Depth Technical Guide to the Synthesis of Ethyl 2-iodooxazole-4-carboxylate

This guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. The synthesis is presented as a robust two-step process, beginning with the formation of a key intermediate, Ethyl 2-aminooxazole-4-carboxylate, followed by a Sandmeyer iodination to yield the final product.

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the construction of the oxazole ring via a Hantzsch-type synthesis to form Ethyl 2-aminooxazole-4-carboxylate. This intermediate is then converted to the final iodo-derivative in the second step through a Sandmeyer reaction, which involves diazotization of the amino group followed by displacement with iodide.

Ethyl 2-iodooxazole-4-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ethyl 2-iodooxazole-4-carboxylate, a key heterocyclic building block. It covers its chemical properties, synthesis, reactivity, and applications, with a focus on its role in synthetic and medicinal chemistry.

Nomenclature and Chemical Identity

The compound is systematically named ethyl 2-iodo-1,3-oxazole-4-carboxylate . It is commonly referred to as this compound.

| Identifier | Value |

| IUPAC Name | ethyl 2-iodo-1,3-oxazole-4-carboxylate[1] |

| CAS Number | 1107663-03-5[1][2] |

| Molecular Formula | C₆H₆INO₃[1][2] |

| Molecular Weight | 267.02 g/mol [1][2] |

| Canonical SMILES | CCOC(=O)C1=COC(=N1)I |

| InChI Key | FDOAKABVLSONJA-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties

This section summarizes the known physical properties and predicted spectroscopic characteristics of the title compound.

Table 2.1: Physical Properties

| Property | Value | Source |

| Melting Point | 113-116°C | [3] |

| Appearance | White to off-white solid | Assumed |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light[4] |

Table 2.2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | δ ~ 8.3-8.5 ppm (s, 1H, oxazole C5-H)δ ~ 4.3-4.5 ppm (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃)δ ~ 1.3-1.5 ppm (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ ~ 160-162 ppm (C=O, ester)δ ~ 145-148 ppm (C4-oxazole)δ ~ 140-143 ppm (C5-oxazole)δ ~ 85-90 ppm (C2-I, oxazole)δ ~ 61-63 ppm (-OCH₂CH₃)δ ~ 14-15 ppm (-OCH₂CH₃) |

| FT-IR (cm⁻¹) | ~ 3150 (C-H stretch, aromatic)~ 2980 (C-H stretch, aliphatic)~ 1720-1740 (C=O stretch, ester)~ 1580-1600 (C=N stretch, oxazole)~ 1100-1300 (C-O stretch) |

| Mass Spec (EI) | m/z 267 [M]⁺m/z 222 [M-OEt]⁺m/z 194 [M-COOEt]⁺m/z 140 [M-I]⁺ |

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and its subsequent use in cross-coupling reactions are provided below.

Caption: Proposed two-step synthesis of this compound.

Protocol for Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate (This protocol is adapted from analogous syntheses of 2-aminothiazoles).[9][10]

-

To a round-bottom flask equipped with a reflux condenser, add urea (1.0 eq) and absolute ethanol.

-

Stir the mixture until the urea is partially dissolved.

-

Add ethyl bromopyruvate (1.05 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield Ethyl 2-aminooxazole-4-carboxylate.

Protocol for Step 2: Synthesis of this compound via Diazotization-Iodination (This protocol is a standard procedure for converting an amino-heterocycle to an iodo-heterocycle).

-

In a flask cooled to 0-5°C in an ice-salt bath, slowly add Ethyl 2-aminooxazole-4-carboxylate (1.0 eq) to a pre-cooled solution of concentrated sulfuric acid and water.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 5°C. Stir for 30-45 minutes to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution should be observed.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

This compound is an excellent substrate for creating carbon-carbon bonds. The C2-iodo group readily participates in various palladium-catalyzed cross-coupling reactions.[11][12][13]

Representative Protocol:

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 2-aryl-oxazole-4-carboxylate product.

Reactivity, Applications, and Logical Relationships

The primary utility of this compound stems from the reactivity of the carbon-iodine bond at the C2 position of the oxazole ring. This makes it a versatile precursor for introducing the oxazole moiety into more complex molecular architectures, a valuable strategy in drug discovery.[3] The oxazole core is found in various bioactive compounds, including antifungal, anti-inflammatory, and anticancer agents.[3]

The diagram below illustrates the central role of this compound as a building block in major cross-coupling reactions.

Caption: Versatility of this compound in cross-coupling reactions.

Conclusion

This compound is a high-value synthetic intermediate. Its well-defined structure and the predictable reactivity of its C-I bond make it an essential tool for chemists in academia and industry. The ability to readily engage in a variety of palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex, oxazole-containing molecules, accelerating the discovery and development of new pharmaceuticals and agrochemicals.

References

- 1. This compound | 1107663-03-5 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [myskinrecipes.com]

- 4. achmem.com [achmem.com]

- 5. Ethyl oxazole-4-carboxylate | C6H7NO3 | CID 2763217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. m.youtube.com [m.youtube.com]

- 8. Ethyl 2-amino-1,3-oxazole-4-carboxylate | C6H8N2O3 | CID 319549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Analysis of Ethyl 2-iodooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Ethyl 2-iodooxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of consolidated spectral data in public repositories, this guide collates available information and provides a predictive analysis based on established principles of spectroscopy and the known data of analogous structures.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 2-iodo-1,3-oxazole-4-carboxylate

-

Molecular Formula: C₆H₆INO₃

-

Molecular Weight: 267.02 g/mol

-

CAS Number: 1107663-03-5

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.30 | s | 1H | H-5 (oxazole ring) |

| 4.41 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C=O (ester) |

| ~145.0 | C-5 (oxazole ring) |

| ~138.0 | C-4 (oxazole ring) |

| ~95.0 | C-2 (oxazole ring, C-I) |

| ~61.5 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720-1740 | C=O stretching (ester) |

| ~1600-1650 | C=N stretching (oxazole ring) |

| ~1100-1300 | C-O stretching (ester and ether) |

| ~500-600 | C-I stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 267 | [M]⁺ (Molecular ion) |

| 222 | [M - OCH₂CH₃]⁺ |

| 194 | [M - COOCH₂CH₃]⁺ |

| 140 | [M - I]⁺ |

Experimental Protocols

As a definitive synthesis protocol for this compound is not widely published, a potential synthetic route can be extrapolated from established methods for the synthesis of substituted oxazoles and the iodination of heterocyclic rings. A plausible approach involves the iodination of a precursor, Ethyl oxazole-4-carboxylate.

Synthesis of Ethyl oxazole-4-carboxylate (Precursor)

A common method for the synthesis of the oxazole ring is the Robinson-Gabriel synthesis or variations thereof, which involves the cyclization of an α-acylamino ketone. An alternative is the reaction of an α-haloketone with a primary amide.

Iodination of Ethyl oxazole-4-carboxylate

The introduction of an iodine atom at the C-2 position of the oxazole ring can be achieved through several methods. One common approach is electrophilic iodination using an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base.

Illustrative Protocol:

-

Dissolution: Dissolve Ethyl oxazole-4-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) to the solution. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the synthesis and spectral characterization of a target compound like this compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive data, experimental synthesis and characterization are recommended. The provided protocols and predictive data serve as a valuable resource for researchers initiating work with this compound.

Physical and chemical properties of Ethyl 2-iodooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 2-iodooxazole-4-carboxylate, a key intermediate in medicinal chemistry. This document details available data on its properties, synthesis, and potential applications, offering valuable insights for researchers in drug discovery and development.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring an oxazole ring substituted with an iodine atom and an ethyl carboxylate group, makes it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆INO₃ | [2][3] |

| Molecular Weight | 267.02 g/mol | [2][3] |

| CAS Number | 1107663-03-5 | [2][3] |

| Melting Point | 113-116°C | [1] |

| Appearance | Solid | [4] |

| Purity | ≥97% | [2] |

| Storage Conditions | 2-8°C, under inert gas (nitrogen or Argon), in a dark place. | [5] |

Spectroscopic Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on the analysis of related oxazole and carboxylate-containing compounds, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and a singlet for the proton on the oxazole ring. The exact chemical shifts would be influenced by the electron-withdrawing effects of the iodine and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the two carbons of the ethyl group. The carbon atom attached to the iodine would exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹), C-O stretching, and vibrations associated with the oxazole ring.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (267.02 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the carboxyl group, and potentially the iodine atom.

Experimental Protocols

Logical Synthesis Workflow:

A plausible synthetic route would involve the formation of the oxazole ring followed by iodination at the C2 position.

Caption: General Synthetic Workflow

Detailed Methodologies (Hypothetical):

-

Step 1: Diazotization of Ethyl 2-aminooxazole-4-carboxylate: Ethyl 2-aminooxazole-4-carboxylate would be dissolved in an acidic medium (e.g., aqueous HCl or H₂SO₄) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water would be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Step 2: Iodination (Sandmeyer-type reaction): The freshly prepared diazonium salt solution would then be added to a solution of an iodine source, such as potassium iodide (KI) or a solution of iodine (I₂) in a suitable solvent. Gentle warming might be required to facilitate the decomposition of the diazonium salt and the introduction of the iodine atom at the 2-position of the oxazole ring.

-

Step 3: Work-up and Purification: After the reaction is complete, the mixture would be extracted with an organic solvent (e.g., ethyl acetate). The organic layer would be washed, dried, and the solvent evaporated to yield the crude product. Purification would likely be achieved through recrystallization from a suitable solvent or by column chromatography.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily centered around the carbon-iodine bond. The iodine atom can be readily displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This reactivity makes it an excellent precursor for introducing diverse functional groups at the 2-position of the oxazole ring.

The compound should be stored in a cool, dark place under an inert atmosphere to prevent potential degradation.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds. The oxazole moiety is a common scaffold in many biologically active molecules. The presence of the iodo group allows for the facile introduction of various substituents, enabling the generation of diverse chemical libraries for screening and lead optimization.

This compound is particularly useful in the development of:

-

Antifungal agents

-

Anti-inflammatory drugs

-

Anticancer therapeutics [1]

The oxazole core is known for its metabolic stability and favorable electronic properties, making it an attractive feature in drug design.[1]

Signaling Pathway Relationship (Hypothetical):

While no specific signaling pathways have been directly attributed to this compound, its derivatives, synthesized via cross-coupling reactions, could potentially interact with various biological targets. The nature of the coupled substituent would determine the ultimate biological activity and the signaling pathway affected.

Caption: Hypothetical Interaction with Signaling Pathways

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery. Its well-defined physical properties and versatile chemical reactivity make it a valuable tool for medicinal chemists. Further research into its biological activities and the development of novel derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-iodooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified research professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the specific SDS provided by the supplier and adhere to all applicable local, state, and federal regulations regarding chemical handling and disposal.

Introduction

Ethyl 2-iodooxazole-4-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and drug development. Its structure, featuring an oxazole ring substituted with an iodine atom and an ethyl carboxylate group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the context of creating novel therapeutic agents. The presence of the iodo-group allows for various cross-coupling reactions, enabling the introduction of diverse functionalities.

Given its reactive nature and potential biological activity, a thorough understanding of the safety and handling of this compound is paramount for researchers and scientists. This guide provides a comprehensive overview of its known hazards, recommended handling procedures, and emergency protocols, based on available safety data.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, oral | 4 |

| Warning | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 |

| Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A |

| Warning | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | 4 |

| Warning | H332: Harmful if inhaled |

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate level of PPE.[1] The following are minimum recommendations:

-

Eye Protection: Chemical splash goggles or a full-face shield are mandatory to protect against splashes.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any tears or punctures before use.[2]

-

Body Protection: A lab coat or chemical-resistant apron must be worn.[2]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used in a well-ventilated area or a fume hood.[2]

Engineering Controls

-

Ventilation: All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.[4]

Storage

-

Conditions: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and hazard information.[5]

Experimental Protocols: General Procedures for Handling

While a specific, published experimental protocol for the synthesis of this compound was not identified in a recent literature search, the following general procedures should be followed when handling this or any other hazardous chemical powder.

Weighing and Transferring

-

Preparation: Before starting, ensure you are wearing the appropriate PPE and that the chemical fume hood is functioning correctly.

-

Containment: Perform all weighing and transferring operations within a chemical fume hood or a glove box to contain any dust.

-

Dispensing: Use a spatula or other appropriate tool to carefully transfer the powder. Avoid scooping or pouring in a manner that could create dust clouds.

-

Cleaning: Clean any spills immediately using appropriate procedures (see Section 5). Decontaminate the spatula and weighing vessel after use.

The following diagram illustrates a general workflow for the safe handling of a hazardous chemical powder.

Caption: General workflow for safely handling hazardous chemical powders.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spills

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Alert: Notify your supervisor and institutional safety personnel.

-

Contain: For small spills, if you are trained and have the appropriate spill kit, you can contain the spill. Do not attempt to clean up a large spill yourself.

-

Cleanup: Use an absorbent material from a chemical spill kit to clean up the spill. Avoid generating dust. Place all contaminated materials in a sealed container for hazardous waste disposal.

Exposure

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

The following diagram outlines the logical steps to take in case of an accidental exposure.

References

- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. gz-supplies.com [gz-supplies.com]

- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]

- 4. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 5. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

A Technical Guide to Iodooxazole Compounds: Discovery, Synthesis, and Biological Significance

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a halogen atom, such as iodine, into the oxazole ring can significantly modulate the compound's physicochemical properties and biological efficacy, often enhancing its potential as a therapeutic agent. This technical guide provides an in-depth overview of iodooxazole compounds, covering their historical development, key synthetic methodologies, and their emerging role in drug discovery, with a particular focus on their anticancer properties. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Discovery and History

The history of iodooxazole compounds is intrinsically linked to the broader development of oxazole synthesis and halogenation techniques. While a singular "discovery" event for the first iodooxazole is not well-documented, their emergence can be traced through the evolution of synthetic organic chemistry. Initially, the focus was on the synthesis of the core oxazole ring itself, with classic methods like the Robinson-Gabriel synthesis.

The "discovery" of iodo-substituted oxazoles can be seen as a progression of chemists' ability to perform regioselective functionalization of the oxazole nucleus. The development of methods for direct iodination or the synthesis of oxazoles from iodine-containing precursors marked the key steps in the history of these compounds. Much of the significant interest in iodooxazoles has been spurred by the isolation of halogenated oxazole-containing natural products from marine organisms, which have demonstrated potent biological activities.[1] These natural products have served as inspiration for the synthesis of a variety of iodooxazole derivatives.

Synthesis of Iodooxazole Compounds

The synthesis of iodooxazole compounds can be broadly categorized into two main approaches: direct iodination of a pre-formed oxazole ring and the construction of the oxazole ring from iodine-containing precursors. The choice of method often depends on the desired substitution pattern.

2.1. Direct Iodination of the Oxazole Ring

Direct iodination is a common strategy for introducing an iodine atom onto the oxazole ring. The regioselectivity of this reaction is influenced by the electronic properties of the oxazole ring and the specific iodinating agent used.

-

Electrophilic Aromatic Iodination: While attempted, direct electrophilic aromatic iodination of simple oxazoles often results in low yields.[1]

-

Metalation-Iodination: A more effective method involves the deprotonation of the oxazole ring using a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), followed by quenching with an iodine source like molecular iodine (I₂). This approach allows for regioselective iodination. For instance, deprotonation at C5 followed by iodination is a common strategy.[1][2]

2.2. Synthesis from Iodinated Precursors

Building the oxazole ring from precursors that already contain an iodine atom is another versatile strategy.

-

Iodine-Catalyzed Cyclization: Iodine can be used as a catalyst in the synthesis of oxazoles. For example, an iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes and other starting materials can yield 2,5-disubstituted oxazoles.[3] Another approach involves the use of an I₂/K₂CO₃ system to promote oxazole formation from α-bromoketones and benzylamine derivatives.[4]

-

From α-Iodo Acetophenones: 2,5-disubstituted oxazoles can be synthesized from arylacetylenes and α-amino acids in a process that involves the in situ generation of α-iodo acetophenones.[3]

Below is a diagram illustrating a general workflow for the synthesis of iodooxazoles via a metalation-iodination route.

Experimental Protocols

3.1. General Procedure for the Synthesis of 5-Iodo-2-(phenylsulfonyl)-1,3-oxazole [2]

To a solution of 2-(phenylsulfonyl)-1,3-oxazole in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere is added lithium diisopropylamide (LDA) (1.1 equivalents). The mixture is stirred for a specified time at this temperature to ensure the formation of the C-5 carbanion. Subsequently, a solution of iodine (I₂) in THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 5-iodo-2-(phenylsulfonyl)-1,3-oxazole.

3.2. Iodine-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles [3]

A mixture of an aromatic aldehyde, a methyl isocyanide derivative, and a catalytic amount of iodine (I₂) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with a suitable organic solvent and washed with an aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to yield the 2,5-disubstituted oxazole.

Biological Activities and Mechanism of Action

Iodooxazole compounds, particularly those derived from natural products, have shown promising biological activities, most notably anticancer effects. The presence of the iodine atom can enhance cytotoxic activity.

4.1. Anticancer Activity

Several studies have reported the synthesis of iodooxazole derivatives with cytotoxic activity against various cancer cell lines. For example, certain 4-(3'-indolyl)oxazoles have demonstrated cytotoxicity against multiple cancer cell lines.[5] The mechanism of action for many of these compounds is believed to involve the induction of apoptosis (programmed cell death). While the precise molecular targets are often not fully elucidated, the induction of apoptosis is a hallmark of many effective anticancer agents.

4.2. Proposed Mechanism of Action: Induction of Apoptosis

Based on the observed cytotoxic effects and studies on related iodinated compounds, a plausible mechanism of action for cytotoxic iodooxazoles is the induction of apoptosis through the mitochondrial (intrinsic) pathway.[6] This pathway is initiated by intracellular stress, which leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.

The following diagram illustrates a proposed signaling pathway for iodooxazole-induced apoptosis.

Quantitative Data

The biological activity of iodooxazole compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes some of the reported cytotoxicity data for selected iodooxazole-related compounds.

| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ Values (µM) | Reference |

| 4-(3'-indolyl)oxazoles | Various human cancer cell lines | Varies by derivative; some show high potency | [5] |

| Isoxazole derivatives of natural products | MCF-7 (breast cancer), A549 (lung cancer), A375 (melanoma) | 0.7 - 21.89 | [2][7] |

| Diaryl-1,3,4-oxadiazoles | HT-29 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma) | Generally in the micromolar range | [8] |

Conclusion and Future Perspectives

Iodooxazole compounds represent a promising class of molecules in the field of drug discovery. The synthetic methodologies for their preparation are well-established and offer a high degree of flexibility for structural modification. The potent cytotoxic activities observed for several iodooxazole derivatives, likely mediated through the induction of apoptosis, underscore their potential as anticancer agents. Future research in this area should focus on the elucidation of specific molecular targets to better understand their mechanism of action. Furthermore, the exploration of structure-activity relationships (SAR) will be crucial for the design and synthesis of new iodooxazole analogues with improved potency and selectivity. The continued investigation of these compounds holds significant promise for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iodinated contrast media induce neutrophil apoptosis through a mitochondrial and caspase mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural product as a lead for impairing mitochondrial respiration in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Studies of Ethyl 2-iodooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches relevant to the study of Ethyl 2-iodooxazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While direct theoretical studies on this specific molecule are limited in publicly available literature, this document extrapolates from established computational methodologies and experimental data for structurally similar oxazole derivatives to provide a robust framework for its investigation. This guide covers quantum chemical calculations, molecular docking simulations, and potential synthetic pathways, and presents this information in a structured format for researchers, scientists, and professionals in drug development.

Introduction

The oxazole scaffold is a privileged five-membered heterocyclic ring system containing one oxygen and one nitrogen atom. This structural motif is present in a wide array of natural products and synthetic molecules exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern on the oxazole ring plays a crucial role in modulating its physicochemical properties and biological targets.

This compound (Figure 1) is a halogenated oxazole derivative that presents several points of interest for theoretical and experimental investigation. The presence of the iodine atom at the 2-position introduces the potential for halogen bonding, a non-covalent interaction of growing importance in drug design and crystal engineering. The ethyl carboxylate group at the 4-position provides a site for further chemical modification and can influence the molecule's polarity and solubility.

This guide will explore the theoretical methodologies that can be employed to understand the electronic structure, reactivity, and potential biological interactions of this compound.

Figure 1: Chemical Structure of this compound

| Property | Value |

| Molecular Formula | C6H6INO3 |

| Molecular Weight | 267.02 g/mol |

| CAS Number | 1107663-03-5 |

Theoretical Methodologies

A variety of computational methods can be applied to investigate the properties of this compound. These theoretical approaches offer insights that are complementary to experimental data and can guide the design of new experiments.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. For this compound, DFT calculations can be employed to determine a range of properties.

Experimental Protocol: DFT Calculation Workflow

-

Structure Optimization: The initial geometry of this compound is built using molecular modeling software. A geometry optimization is then performed using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p) for all atoms except iodine, and a larger basis set with effective core potential for iodine).

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: A range of electronic properties are then calculated from the optimized geometry, including:

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the electronic band gap, which relates to the molecule's reactivity and electronic transitions.

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index are derived from the HOMO and LUMO energies to quantify the molecule's overall reactivity.

-

Table 1: Hypothetical DFT-Calculated Properties of this compound and Related Analogues

| Parameter | This compound (Predicted) | Ethyl 2-chlorooxazole-4-carboxylate (Analog A) | Ethyl oxazole-4-carboxylate (Analog B) |

| HOMO Energy (eV) | -6.5 to -7.0 | -6.8 to -7.3 | -6.2 to -6.7 |

| LUMO Energy (eV) | -1.5 to -2.0 | -1.3 to -1.8 | -1.0 to -1.5 |

| Band Gap (eV) | 4.5 to 5.5 | 5.0 to 6.0 | 4.7 to 5.7 |

| Dipole Moment (Debye) | 2.0 to 3.0 | 2.5 to 3.5 | 1.5 to 2.5 |

Note: The values for this compound are predictive and would need to be confirmed by actual calculations. The data for analogs are representative values from the literature on similar compounds.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting the binding affinity and mode of a ligand to a protein target.

Experimental Protocol: Molecular Docking Workflow

-

Target Selection and Preparation: A protein target relevant to the potential biological activity of oxazoles (e.g., a bacterial enzyme or a cancer-related kinase) is selected. The 3D structure of the protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to dock the ligand into the active site of the protein. The program explores various conformations and orientations of the ligand within the binding site.

-

Analysis of Results: The docking results are analyzed based on the binding energy scores and the predicted binding poses. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, are visualized and examined.

Table 2: Predicted Molecular Docking Results of this compound with a Hypothetical Kinase Target

| Ligand | Binding Energy (kcal/mol) | Predicted Interacting Residues | Key Interactions |

| This compound | -7.0 to -9.0 | Val23, Ala45, Leu98, Lys110, Asp156 | Halogen bond with Leu98, H-bond with Lys110, Hydrophobic interactions |

| Reference Inhibitor | -8.5 | Val23, Ala45, Phe101, Lys110, Asp156 | H-bond with Lys110 and Asp156, Pi-stacking with Phe101 |

Synthesis and Experimental Data

While this guide focuses on theoretical studies, a brief overview of the synthesis of the title compound provides context for its availability for experimental validation of theoretical predictions.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the iodination of a suitable oxazole precursor. One common method for the synthesis of the oxazole-4-carboxylate core is the reaction of an α-amino acid ester with an acylating agent, followed by cyclization.

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Synthesis of Ethyl 2-aminooxazole-4-carboxylate: This precursor can be synthesized via several literature methods, often starting from ethyl bromopyruvate and a suitable nitrogen source.

-

Sandmeyer-type Iodination: The amino group at the 2-position can be converted to an iodo group via a Sandmeyer-type reaction. This typically involves diazotization of the amine with sodium nitrite in an acidic medium, followed by the introduction of an iodide source, such as potassium iodide.

-

Purification: The crude product is purified by column chromatography to yield the final this compound.

Available Experimental Data

Spectroscopic data for this compound would be crucial for validating its structure and for comparison with theoretical predictions.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), and a singlet for the proton at the 5-position of the oxazole ring. |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, the carbons of the oxazole ring (with the carbon bearing the iodine showing a characteristic shift), and the carbons of the ethyl group. |

| FT-IR | Characteristic vibrational bands for the C=O stretch of the ester, C=N and C=C stretches of the oxazole ring, and C-I stretch. |

| Mass Spec. | A molecular ion peak corresponding to the mass of the molecule (267.02 g/mol ). |

Visualizations

Visual representations are essential for understanding complex relationships in theoretical chemistry. The following diagrams, generated using the DOT language, illustrate key workflows and hypothetical pathways.

Caption: Workflow for the theoretical study of this compound.

Caption: Hypothetical signaling pathway for this compound as a kinase inhibitor.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By leveraging established computational methodologies such as DFT and molecular docking, researchers can gain significant insights into the electronic properties, reactivity, and potential biological activity of this molecule. The provided protocols and workflows serve as a starting point for in silico studies, which can guide further experimental work.

Future research should focus on performing the proposed DFT calculations to obtain precise quantitative data for this compound. Molecular docking studies against a panel of relevant biological targets, guided by the known activities of other oxazole derivatives, would be a valuable next step in elucidating its potential as a therapeutic agent. The synthesis and experimental characterization of this compound are essential for validating the theoretical predictions and for enabling its biological evaluation. The interplay between theoretical and experimental approaches will be crucial in unlocking the full potential of this compound in drug discovery and materials science.

Methodological & Application

Synthesis of Ethyl 2-iodooxazole-4-carboxylate: A Detailed Protocol for Drug Discovery Intermediates

Application Note: The conversion of ethyl 2-aminooxazole-4-carboxylate to ethyl 2-iodooxazole-4-carboxylate is a key transformation in medicinal chemistry. The resulting 2-iodooxazole scaffold serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The iodo-substituent is readily displaced or utilized in cross-coupling reactions, allowing for the introduction of diverse functionalities to the oxazole core, a common motif in biologically active compounds.

Introduction

Ethyl 2-aminooxazole-4-carboxylate is a readily available starting material. Its conversion to the corresponding 2-iodo derivative is typically achieved through a Sandmeyer-type reaction. This process involves two main steps: the diazotization of the primary amino group to form a diazonium salt, followed by the displacement of the diazonium group with iodide. This protocol provides a detailed methodology for this synthesis, aimed at researchers and scientists in drug development.

Reaction Scheme

The overall reaction is depicted below:

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on established methods for the Sandmeyer iodination of heteroaromatic amines.

Materials and Equipment

-

Ethyl 2-aminooxazole-4-carboxylate

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), concentrated

-

Potassium iodide (KI)

-

Deionized water

-

Ice

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure

Step 1: Diazotization

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0 °C (ice bath). Stir until a clear solution is obtained.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine from step 1, maintaining the temperature between 0 and 5 °C. The addition should be controlled to prevent the temperature from rising.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate flask, dissolve potassium iodide (1.5 eq) in a minimal amount of water.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen gas evolution should be observed. The addition should be done portion-wise to control the effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

-

Extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative parameters for this synthesis. Please note that yields can vary depending on the reaction scale and specific conditions.

| Parameter | Value |

| Starting Material | Ethyl 2-aminooxazole-4-carboxylate |

| Molecular Formula (Start) | C₆H₈N₂O₃ |

| Molecular Weight (Start) | 156.14 g/mol |

| Product | This compound |

| Molecular Formula (Product) | C₆H₆INO₃ |

| Molecular Weight (Product) | 267.02 g/mol |

| Representative Yield | 60-75% |

| Appearance | Off-white to pale yellow solid |

| Purification Method | Silica Gel Column Chromatography |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds. The iodo group serves as a versatile handle for various chemical modifications, making it a key component in the construction of compound libraries for high-throughput screening.

Role in Synthesis

The C-I bond in the product is susceptible to a variety of transformations, which is highly advantageous in the synthesis of complex molecules.

Caption: Synthetic utility of the iodooxazole intermediate.

This strategic positioning of a reactive handle on the oxazole core allows for the late-stage functionalization of drug candidates, a crucial strategy for optimizing pharmacokinetic and pharmacodynamic properties. The ability to rapidly generate analogues from a common intermediate accelerates the structure-activity relationship (SAR) studies essential for lead optimization in drug discovery programs.

Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of Ethyl 2-iodooxazole-4-carboxylate with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of 2,4-disubstituted oxazole derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[1][2][3][4] Its popularity in drug discovery and development stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid building blocks.[5] The oxazole moiety is a key heterocyclic motif found in numerous biologically active compounds, and the ability to functionalize it at specific positions is crucial for structure-activity relationship (SAR) studies. This protocol focuses on the coupling at the 2-position of the oxazole ring, starting from the readily available this compound.

Reaction Scheme

General reaction scheme for the Suzuki-Miyaura coupling of this compound.

Optimized Reaction Conditions

The successful execution of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For heteroaryl halides like this compound, careful optimization is often necessary to achieve high yields and minimize side reactions. Based on literature precedents for similar substrates, a range of conditions can be employed.[6][7][8][9]

Data Presentation: Summary of Typical Suzuki-Miyaura Coupling Conditions

| Parameter | Typical Range / Examples | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Catalyst loading typically ranges from 1-5 mol%. |

| Ligand | PPh₃, SPhos, XPhos, RuPhos, dppf | Often used in conjunction with Pd(OAc)₂ or Pd₂(dba)₃. The ligand-to-palladium ratio can be critical. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, Et₃N | An aqueous solution of the base is often used. The choice of base can significantly impact the reaction rate and yield. |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base. |

| Boronic Acid | Aryl, Heteroaryl, Vinyl boronic acids | 1.1 to 1.5 equivalents are typically used. |

| Temperature | 60 - 120 °C | Microwave irradiation can significantly reduce reaction times.[10][11] |

| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS. |

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be adapted and optimized for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene and Water)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification supplies (e.g., separatory funnel, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent and Base Addition: Add the solvent system, for example, a 4:1 mixture of toluene and water (10 mL). To this mixture, add the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-oxazole-4-carboxylate.[12][13]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental protocol for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction, detailing the key steps of oxidative addition, transmetalation, and reductive elimination.[1][4]

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki coupling of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. rsc.org [rsc.org]

- 13. rose-hulman.edu [rose-hulman.edu]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Ethyl 2-Iodooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The functionalization of the oxazole ring is therefore of significant interest in the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the construction of carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the oxazole core. This document provides detailed application notes and protocols for the Suzuki, Sonogashira, and Negishi cross-coupling reactions of ethyl 2-iodooxazole-4-carboxylate, a key building block for the synthesis of diverse 2-substituted oxazole derivatives.

General Considerations

Palladium-catalyzed cross-coupling reactions are sensitive to air and moisture. Therefore, it is crucial to use anhydrous solvents and perform the reactions under an inert atmosphere (e.g., nitrogen or argon). The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield. Optimization of these parameters is often necessary for specific substrates.

Suzuki Coupling: Synthesis of 2-Aryl- and 2-Heteroaryloxazole-4-carboxylates

The Suzuki coupling reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds. In the context of this compound, this reaction allows for the introduction of a wide range of aromatic and heteroaromatic moieties at the 2-position.

General Reaction Scheme

Experimental Protocol: General Procedure for Suzuki Coupling